5,7-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
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Overview
Description
5,7-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole is a complex organic compound that features a boronate ester group and a tosyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole typically involves multiple steps. One common approach is to start with the indole core, which is then functionalized with fluorine atoms at the 5 and 7 positions. The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The tosyl group can be reduced to a thiol group.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
5,7-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole depends on its specific applicationThis interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H22BF2NO4S |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
5,7-difluoro-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C21H22BF2NO4S/c1-13-6-8-15(9-7-13)30(26,27)25-12-17(16-10-14(23)11-18(24)19(16)25)22-28-20(2,3)21(4,5)29-22/h6-12H,1-5H3 |
InChI Key |
FQQFREGJTCXKLR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3F)F)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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